2-Amino-4-bromo-5-fluorobenzoic acid hydrochloride
Overview
Description
2-Amino-4-bromo-5-fluorobenzoic acid hydrochloride: is a chemical compound with the molecular formula C7H6BrClFNO2 . It is a derivative of benzoic acid, characterized by the presence of amino, bromo, and fluoro substituents on the benzene ring. This compound is often used in various research and industrial applications due to its unique chemical properties .
Mechanism of Action
Target of Action
It is known to be a versatile compound used as a starting material or intermediate in the synthesis of pharmaceuticals .
Mode of Action
It’s known that benzylic halides typically react via an sn2 pathway for primary halides, and an sn1 pathway for secondary and tertiary halides, via the resonance-stabilized carbocation .
Biochemical Pathways
It’s used in the synthesis of pharmaceuticals, which suggests it may play a role in various biochemical reactions .
Result of Action
As an intermediate in pharmaceutical synthesis, its effects would largely depend on the final compound it contributes to .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-bromo-5-fluorobenzoic acid hydrochloride typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination and fluorination of benzoic acid derivatives, followed by amination. The reaction conditions often include the use of solvents like acetic acid and catalysts such as palladium on carbon (Pd/C) to facilitate the halogenation reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch processes. These processes are designed to optimize yield and purity while minimizing costs and environmental impact. Techniques such as crystallization and recrystallization are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-bromo-5-fluorobenzoic acid hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The amino, bromo, and fluoro groups can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) and potassium carbonate (K2CO3) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzoic acids, while oxidation can produce quinones or other oxidized derivatives .
Scientific Research Applications
2-Amino-4-bromo-5-fluorobenzoic acid hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is employed in the study of enzyme interactions and protein-ligand binding.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with anticancer and antimicrobial properties.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-bromo-4-fluorobenzoic acid
- 2-Amino-4-bromobenzoic acid
- 2-Amino-5-fluorobenzoic acid
- 4-Bromo-2-fluorobenzoic acid
Uniqueness
2-Amino-4-bromo-5-fluorobenzoic acid hydrochloride is unique due to the specific combination of amino, bromo, and fluoro substituents on the benzene ring. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
2-amino-4-bromo-5-fluorobenzoic acid;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO2.ClH/c8-4-2-6(10)3(7(11)12)1-5(4)9;/h1-2H,10H2,(H,11,12);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAIWZFIPIBVNIV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Br)N)C(=O)O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClFNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.48 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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